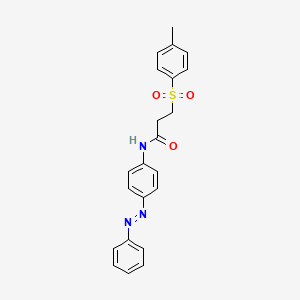
(E)-N-(4-(phenyldiazenyl)phenyl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-3-tosylpropanamide is an organic compound characterized by the presence of a phenyldiazenyl group and a tosyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-3-tosylpropanamide typically involves the reaction of 4-(phenyldiazenyl)aniline with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate tosylated aniline, which is then coupled with a propanamide derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propanamides.
Scientific Research Applications
(E)-N-(4-(phenyldiazenyl)phenyl)-3-tosylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyldiazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is exploited in photopharmacology and other applications where light-induced changes in activity are desirable .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(phenyldiazenyl)phenol
- (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide
- (E)-4-(phenyldiazenyl)aniline
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-3-tosylpropanamide is unique due to the presence of both the phenyldiazenyl and tosyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
895451-15-7 |
|---|---|
Molecular Formula |
C22H21N3O3S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)propanamide |
InChI |
InChI=1S/C22H21N3O3S/c1-17-7-13-21(14-8-17)29(27,28)16-15-22(26)23-18-9-11-20(12-10-18)25-24-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,23,26) |
InChI Key |
KRUOTOBUCHYFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
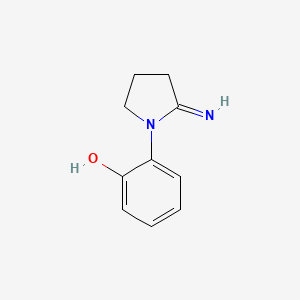
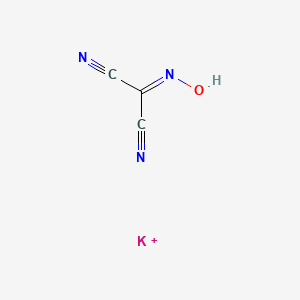
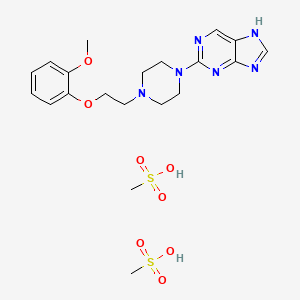


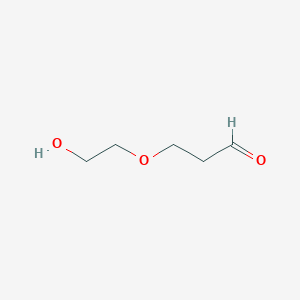
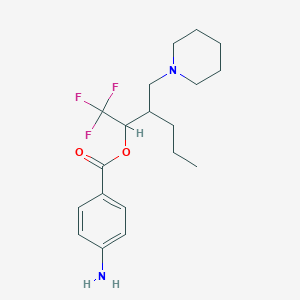
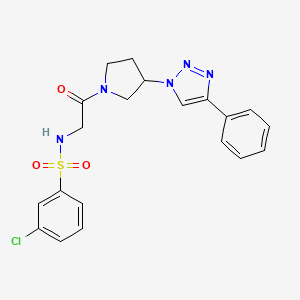
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


